N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
For instance:
- N-(2-methoxyethyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 612523-74-7) shares the methoxyethylamine side chain but substitutes the 4-methylbenzyl group with a 4-chlorobenzyl moiety .
- N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 612524-31-9) retains the 4-methylbenzyl group but modifies the amine substituent .
These analogs highlight the scaffold’s versatility, where substituent modifications influence pharmacological activity, selectivity, and physicochemical properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-3-5-13(6-4-12)10-21-16-14(9-20-21)15(18-11-19-16)17-7-8-22-2/h3-6,9,11H,7-8,10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYVCFBGGRYQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-methylbenzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the 2-methoxyethyl group: This can be done through an alkylation reaction using a suitable alkylating agent.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
*Closest analog to the target compound in available evidence.
†Calculated from molecular formula C₁₈H₁₈N₆.
Key Observations:
Benzyl Group Modifications :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding affinity to kinase targets but may reduce solubility. For example, the 4-chlorobenzyl group in K402-0035 is associated with screening utility , while S29’s 4-chlorophenyl-ethyl group contributes to neuroblastoma cell line specificity .
- Electron-Donating Groups (e.g., CH₃) : The 4-methylbenzyl group in may improve metabolic stability compared to halogenated analogs.
Amine Side Chain Variations :
- Methoxyethyl Group : Enhances aqueous solubility due to ether oxygen, as seen in K402-0035 .
- Bulkier Substituents (e.g., tert-butyl) : Improve selectivity for specific kinases, as demonstrated by 1NA-PP1’s inhibition of PKC isoforms .
Pharmacokinetic and Physicochemical Properties
- Solubility: Methoxyethyl and morpholinoethyl side chains (e.g., N-(2-morpholinoethyl)-1-phenyl-1H-... ) increase polarity, aiding CNS penetration .
- Selectivity: Bulky substituents (e.g., 1-naphthyl in 1NA-PP1) reduce off-target effects by sterically hindering non-specific binding .
Kinase Inhibition and Cancer Therapy
- S29: Delivered via graphene oxide (GO) nanosheets, S29 shows potent activity against SK-N-BE(2) neuroblastoma cells at 5.74 ng/mL with minimal off-target effects .
- PKC Inhibitors : 1NA-PP1 and 2MB-PP1 selectively inhibit atypical PKC isoforms, underscoring the scaffold’s adaptability for isoform-specific drug design .
CNS-Penetrant Compounds
Compounds like 3-(6-ethoxynaphthalen-2-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-...
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
